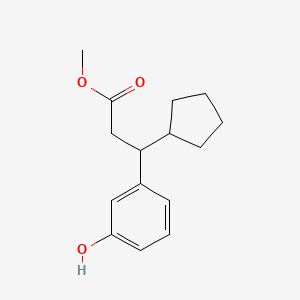

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate

Description

Methyl 3-cyclopentyl-3-(3-hydroxyphenyl)propanoate is a synthetic ester compound characterized by a cyclopentyl group and a 3-hydroxyphenyl moiety attached to a propanoate backbone. Its molecular formula is C₁₅H₂₀O₃ (based on structural analysis), though conflicting data from some sources suggest C₁₀H₁₂O₃ for a structurally similar compound lacking the cyclopentyl group . The compound’s key features include:

- Cyclopentyl group: Introduces steric bulk, which may enhance metabolic stability or alter binding affinity in biological systems.

- Ester functionality: The methyl ester group impacts lipophilicity and hydrolysis kinetics.

Reported physical properties include a boiling point of 294.8±15.0 °C and a density of 1.1±0.1 g/cm³ for the non-cyclopentyl analog . Applications span pharmaceuticals, agrochemicals, and organic synthesis intermediates, though specific biological targets remain underexplored in publicly available literature.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

methyl 3-cyclopentyl-3-(3-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C15H20O3/c1-18-15(17)10-14(11-5-2-3-6-11)12-7-4-8-13(16)9-12/h4,7-9,11,14,16H,2-3,5-6,10H2,1H3 |

InChI Key |

DREPTURAIYYBLC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1CCCC1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-cyclopentyl-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-cyclopentyl-3-(3-oxophenyl)propanoic acid.

Reduction: Formation of 3-cyclopentyl-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of 3-cyclopentyl-3-(3-chlorophenyl)propanoate.

Scientific Research Applications

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with Methyl 3-cyclopentyl-3-(3-hydroxyphenyl)propanoate, enabling comparative analysis:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Positions | Key Differences |

|---|---|---|---|---|---|

| Methyl 3-(3-hydroxyphenyl)propanoate | 61389-68-2 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxyphenyl | Lacks cyclopentyl group |

| Methyl 3-(4-hydroxyphenyl)propionate | 23795-02-0 | C₁₀H₁₂O₃ | 180.20 | 4-hydroxyphenyl | Hydroxyl position variation |

| Methyl 2-(3-hydroxyphenyl)acetate | 42058-59-3 | C₉H₁₀O₃ | 166.18 | 3-hydroxyphenyl | Acetate backbone (shorter chain) |

| Ethyl 3-(4-hydroxyphenyl)propanoate | 5597-50-2 | C₁₁H₁₄O₃ | 194.23 | 4-hydroxyphenyl | Ethyl ester vs. methyl ester |

Structural and Physicochemical Comparisons

Substituent Position Effects: The 3-hydroxyphenyl group in the target compound vs. the 4-hydroxyphenyl group in analogues (e.g., CAS 23795-02-0) alters electronic and steric profiles. The cyclopentyl group in the target compound introduces steric hindrance absent in simpler analogs, which may reduce enzymatic hydrolysis rates in vivo .

Backbone Modifications: Acetate vs. Propanoate: Methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3) has a shorter carbon chain, reducing lipophilicity (clogP ~1.2 vs. ~2.5 for propanoates) and bioavailability . Ester Group: Ethyl esters (e.g., CAS 5597-50-2) exhibit slower hydrolysis than methyl esters due to increased alkyl chain length, impacting drug release kinetics .

Thermal Stability: The target compound’s boiling point (294.8±15.0 °C) is comparable to its non-cyclopentyl analog, suggesting minimal impact from the cyclopentyl group on volatility .

Biological Activity

Methyl 3-Cyclopentyl-3-(3-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H22O3 and a molecular weight of approximately 248.32 g/mol. The compound features a cyclopentyl group attached to a propanoate moiety, which is further substituted with a hydroxyl group on a phenyl ring. This unique arrangement of functional groups is believed to contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The following are key mechanisms identified:

- Enzyme Interaction : Initial studies suggest that the compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways involved in inflammation and oxidative stress.

- Receptor Modulation : There is evidence that this compound could act on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling.

Biological Activities

Several studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help mitigate oxidative damage in cells.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, suggesting applications in treating infections.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated an IC50 value of approximately 25 µM, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- These findings suggest potential applications in developing new antimicrobial agents.

-

Anti-inflammatory Activity :

- A study on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40%.

- This points to its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (%) |

|---|---|---|---|

| This compound | 25 | S. aureus: 32; E. coli: 64 | 40 |

| Methyl 4-hydroxybenzoate | 30 | S. aureus: 16; E. coli: 32 | 35 |

| Methyl salicylate | 20 | S. aureus: 64; E. coli: 128 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.